molecular formula C10H20N2O2 B7867379 (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid

(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid

Cat. No.: B7867379
M. Wt: 200.28 g/mol
InChI Key: YVQXQXSCZKMKGL-UHFFFAOYSA-N
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Description

(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a chemical compound with a complex structure that includes a piperidine ring substituted with a dimethylaminomethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine with formaldehyde and dimethylamine, followed by the introduction of an acetic acid group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Dimethylaminomethyl-piperidin-1-yl)-aniline
  • (4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Uniqueness

Compared to similar compounds, (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Biological Activity

(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid, a compound featuring a piperidine structure with a dimethylaminomethyl group and an acetic acid moiety, has garnered attention for its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse sources, including in vitro and in vivo studies, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{18}N_{2}O_{2}. It typically appears as a crystalline solid and is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Dimethylaminomethyl Group : A substituent that enhances the compound's interaction with biological targets.
  • Acetic Acid Moiety : Contributes to the compound's solubility and potential reactivity.

Neurotransmitter Interaction

Preliminary data suggests that this compound may interact with various receptors in the central nervous system. Specifically, it has been noted for its potential role in neurotransmitter pathways, which may include:

  • Cholinergic Activity : The compound may act as a cholinesterase inhibitor, similar to other compounds used in treating cognitive dysfunctions associated with Alzheimer's disease .
  • Analgesic Properties : It potentially exhibits analgesic effects through mechanisms involving opioid receptors, as seen in related compounds .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against specific biological targets. Notable findings include:

  • Cholinesterase Inhibition : The compound demonstrated promising activity against acetylcholinesterase (AChE) with IC50 values indicating significant inhibitory potential .
CompoundIC50 Value (µM)Target
This compound<20AChE
Donepezil0.5AChE

This suggests that modifications to the piperidine structure can lead to enhanced biological activity.

Structure-Activity Relationship (SAR)

The structural variations of this compound compared to similar compounds reveal insights into its biological activity:

Compound NameStructural FeaturesBiological Activity
2-(Piperidin-1-yl)acetic acidBasic piperidine structureUsed as a building block in synthesis
4-Dimethylaminomethyl-piperidin-1-yl-acetic acidSubstituent at the 4-positionPotentially different biological activities due to substitution
2-Methyl-piperidin-1-YL-acetic acid hydrochlorideMethyl substitution on piperidine ringEnhanced solubility

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of this compound analogs in treating neurodegenerative diseases. For instance:

  • Alzheimer's Disease : Compounds structurally related to this compound have been evaluated for their ability to inhibit cholinesterase enzymes effectively, providing a basis for their use in cognitive enhancement therapies .
  • Pain Management : Studies indicate that derivatives of this compound may exhibit analgesic properties through modulation of opioid receptor pathways, suggesting potential applications in pain management therapies .

Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11(2)7-9-3-5-12(6-4-9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQXQXSCZKMKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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